Isoxazol-5-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Anticancer Evaluation
Isoxazolyl compounds have been synthesized and evaluated for their anticancer activity. One study involved the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with different nucleophiles, resulting in compounds evaluated for anticancer properties (Gouhar & Raafat, 2015).
Bioactivation Pathway Elucidation
Research on isoxazole rings revealed a novel bioactivation pathway in human liver microsomes, highlighting the complex metabolic transformations these compounds undergo. This study is crucial for understanding the metabolic stability and potential toxicological aspects of isoxazole-containing drugs (Yu et al., 2011).
Novel Synthesis Approaches
Isoxazole derivatives have been synthesized through various innovative methods, contributing to the development of novel compounds with potential pharmacological activities. For instance, a study demonstrated the synthesis of 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing the versatility of isoxazole in medicinal chemistry (Hote & Lokhande, 2014).
Antibacterial and Anti-inflammatory Potential
The antibacterial and anti-inflammatory properties of isoxazole derivatives have been explored, indicating their broad pharmacological applications. For example, synthesis and biological evaluation of novel isoxazole, oxadiazole, and pyrazole derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl chloride showedpromising antibacterial activity (Sangepu et al., 2016).
Molecular Docking Studies
Molecular docking studies of pyrazoline incorporated isoxazole derivatives have been conducted to identify compounds with high binding affinity to specific protein targets. This approach helps in the design of more potent and selective anticancer agents (Radhika et al., 2020).
Phototransformations
The phototransformation of isoxazole compounds under different conditions has been studied, contributing to the understanding of their stability and reactivity under light exposure. Such knowledge is essential for the development of light-sensitive therapeutic agents (Rao et al., 1992).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(13-7-8-15-18-13)16-11-5-6-12(16)10-4-2-1-3-9(10)11/h1-4,7-8,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKYQGNUMIAFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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